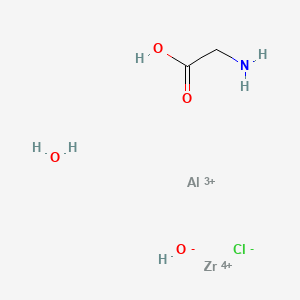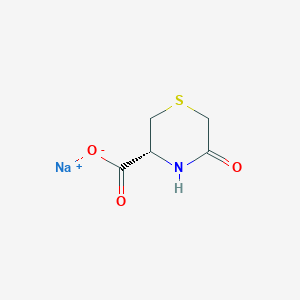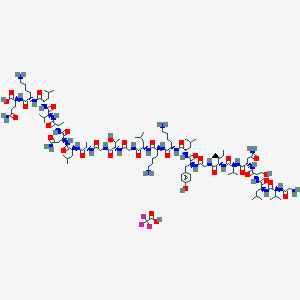
3-Mercapto-3-methylbutanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-3-methylbutanol-d6 is a deuterated analog of 3-Mercapto-3-methylbutanol, a compound known for its applications in organic synthesis and as a biochemical research tool. The deuterium labeling (indicated by the “d6” suffix) makes it particularly useful in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Mercapto-3-methylbutanol-d6 typically involves the deuterium labeling of 3-Mercapto-3-methylbutanol. This process can be achieved through organic synthesis methods where the hydrogen atoms in the parent compound are replaced with deuterium atoms. One common method involves the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-3-methylbutanol-d6 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
3-Mercapto-3-methylbutanol-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand biochemical processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in nuclear magnetic resonance (NMR) spectroscopy.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Mercapto-3-methylbutanol-d6 involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction is crucial in studies involving enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-3-methylbutanol: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling.
3-Mercapto-3-methyl-2-pentanone: Another sulfur-containing compound with similar chemical properties.
4-Mercapto-4-methyl-2-pentanone: Shares structural similarities and is used in related research applications
Uniqueness
The deuterium labeling in 3-Mercapto-3-methylbutanol-d6 provides unique advantages in isotopic studies, allowing for precise tracking and analysis of biochemical pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .
Properties
IUPAC Name |
1,1,2,2,4,4-hexadeuterio-3-methyl-3-sulfanylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-ORNWBJTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C(C)(C([2H])([2H])C([2H])([2H])O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)





![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)
